![molecular formula C27H32N2O B219930 5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one CAS No. 122898-63-9](/img/structure/B219930.png)
5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one is a compound with potential applications in scientific research. It is a phenazine derivative that has been synthesized using various methods and has shown promising results in different fields of research.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The compound has been associated with studies on molecular structures and synthesis techniques. For instance, research focusing on the synthesis of natural oxygenated monocarbocyclic sesquiterpenoids from epoxygeranyl acetate involved compounds with similar structural features, indicating its potential use in the synthesis of complex organic molecules (Barrero et al., 2000). Additionally, the molecular structure of related compounds was analyzed to understand their specific chemical characteristics, like in the study of the molecular and crystal structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid (Mironova et al., 2012).
Biological Activity and Pharmacological Potential
The compound's derivatives have shown various biological activities, suggesting its potential in pharmacological applications. For instance, a study on nematicidal and antimicrobial metabolites from Sanghuangporus sp. identified derivatives with moderate nematicidal activity against Caenorhabditis elegans and moderate antimicrobial activity against various test organisms (Chepkirui et al., 2018). In another context, derivatives of similar compounds were studied for their potential as androgen biosynthesis inhibitors, indicating potential applications in hormone-related therapies (Djigoué et al., 2012).
Antimicrobial and Antibacterial Research
The compound's derivatives have also been investigated for their antimicrobial properties. For instance, the study on cyclofarnesane sesquiterpenoids from the fungus Sanghuangporus sp. explored the antibacterial activity of compounds similar to 5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one against various bacterial strains, highlighting the potential of such compounds in the development of new antibacterial agents (Rajachan et al., 2020).
Material and Chemical Engineering
The compound and its derivatives may have applications in material and chemical engineering. For instance, studies involving the synthesis and spectroscopic characterization of selected phenothiazines and phenazines, including similar structures, have been conducted to understand their chemical and physical properties, which may be useful in the development of materials with specific characteristics (Swoboda et al., 2022).
Eigenschaften
CAS-Nummer |
122898-63-9 |
|---|---|
Produktname |
5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one |
Molekularformel |
C27H32N2O |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one |
InChI |
InChI=1S/C27H32N2O/c1-19(14-15-21-20(2)9-8-17-27(21,3)4)16-18-29-23-11-6-5-10-22(23)28-26-24(29)12-7-13-25(26)30/h5-7,10-13,16,21H,2,8-9,14-15,17-18H2,1,3-4H3/b19-16+ |
InChI-Schlüssel |
APNRZHLOPQFNMR-KNTRCKAVSA-N |
Isomerische SMILES |
C/C(=C\CN1C2=CC=CC=C2N=C3C1=CC=CC3=O)/CCC4C(=C)CCCC4(C)C |
SMILES |
CC(=CCN1C2=CC=CC=C2N=C3C1=CC=CC3=O)CCC4C(=C)CCCC4(C)C |
Kanonische SMILES |
CC(=CCN1C2=CC=CC=C2N=C3C1=CC=CC3=O)CCC4C(=C)CCCC4(C)C |
Synonyme |
phenazinomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



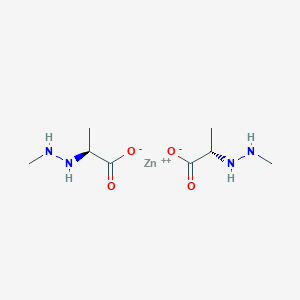
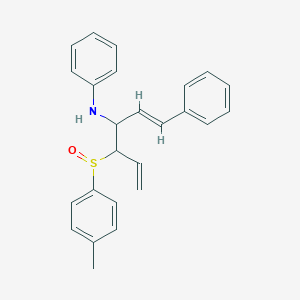
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

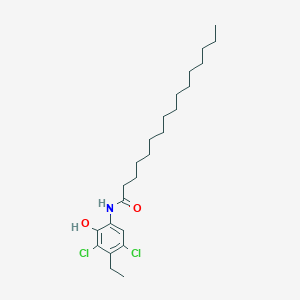
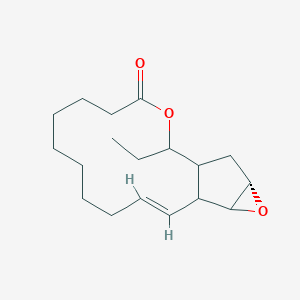
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
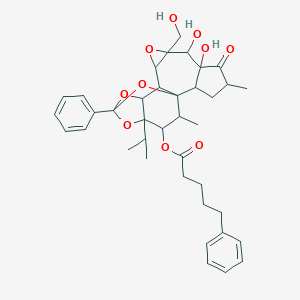
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
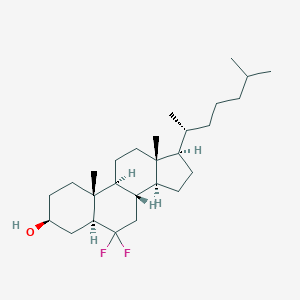
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)